(2-Butoxy-3-formyl-5-methylphenyl)boronic acid
Description
Properties
IUPAC Name |
(2-butoxy-3-formyl-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO4/c1-3-4-5-17-12-10(8-14)6-9(2)7-11(12)13(15)16/h6-8,15-16H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADIVFIMGQEBIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCCCC)C=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584291 | |
| Record name | (2-Butoxy-3-formyl-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480424-51-9 | |
| Record name | (2-Butoxy-3-formyl-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Organocatalytic Formylation
One effective method involves the organocatalytic formylation of boronic acids using glyoxylic acid. This approach has been demonstrated to be efficient and environmentally friendly, allowing for the introduction of the formyl group into the boronic acid structure.
- Reagents: Aryl boronic acid, glyoxylic acid, and an organocatalyst (e.g., tetrahydroquinoline).
- Conditions: The reaction is typically conducted under mild conditions with air exposure to facilitate the reaction.
- Yield: Isolated yields can reach up to 75% depending on the specific aryl boronic acid used.
Table 1: Summary of Organocatalytic Formylation Conditions
| Reagent | Catalyst | Yield (%) | Conditions |
|---|---|---|---|
| Aryl Boronic Acid | Tetrahydroquinoline | 75 | Ambient temperature, air |
| Alkenyl Boronic Acid | Indoline | Moderate to High | Mild conditions |
Direct Boronation
Another method for synthesizing this compound involves direct boronation of the corresponding phenolic compound. This method typically requires harsh conditions but can yield high-purity products.
- Reagents: Phenol derivatives and boron reagents (e.g., trimethylborate).
- Conditions: The reaction often requires high temperatures and inert atmosphere to prevent oxidation.
Table 2: Summary of Direct Boronation Conditions
| Reagent | Conditions | Yield (%) |
|---|---|---|
| Phenolic Compound | High temperature, inert gas | High |
Research Findings
Recent studies have focused on improving the efficiency and selectivity of the synthesis methods for this compound. Notably, the use of organocatalysts has emerged as a promising strategy due to their mild reaction conditions and reduced environmental impact.
Mechanistic Insights
Research indicates that the mechanism of organocatalytic formylation involves:
Comparative Analysis
A comparative analysis of traditional methods versus organocatalytic approaches highlights several advantages:
- Environmental Impact: Organocatalytic methods produce less waste and use non-toxic reagents.
- Reaction Conditions: Milder conditions reduce energy consumption and improve safety.
Chemical Reactions Analysis
Types of Reactions
(2-Butoxy-3-formyl-5-methylphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: 2-Butoxy-3-carboxy-5-methylphenylboronic acid.
Reduction: 2-Butoxy-3-hydroxymethyl-5-methylphenylboronic acid.
Substitution: Various biaryl compounds depending on the aryl halide used in the Suzuki-Miyaura coupling.
Scientific Research Applications
Chemical Synthesis
Organic Synthesis : This compound is primarily utilized as a reagent in organic synthesis, specifically in Suzuki-Miyaura coupling reactions. These reactions facilitate the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The boronic acid group reacts with a palladium catalyst to form a boron-palladium complex, subsequently leading to the formation of new carbon-carbon bonds through transmetalation with aryl halides.
Reactivity : The compound can undergo various chemical reactions:
- Oxidation : The formyl group can be oxidized to a carboxylic acid.
- Reduction : The formyl group can be reduced to an alcohol.
- Substitution Reactions : It participates in substitution reactions, notably in the Suzuki-Miyaura coupling process.
Medicinal Chemistry : The unique structural features of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid make it a candidate for developing boron-containing drugs. Its ability to form stable complexes with diols allows for potential therapeutic applications, particularly in cancer treatment.
Antimicrobial Properties
Recent studies have demonstrated the antimicrobial activity of this compound against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 32 µg/mL |
| Aspergillus niger | 16 µg/mL |
| Escherichia coli | 8 µg/mL |
| Bacillus cereus | 4 µg/mL |
These results suggest its potential as an alternative treatment option for infections resistant to traditional antibiotics.
Cancer Treatment
The compound has been investigated for its role in Boron Neutron Capture Therapy (BNCT). BNCT is a targeted cancer treatment that exploits the ability of boron atoms to absorb neutrons and release high-energy alpha particles upon irradiation. Research indicates that this compound can enhance tumor localization and improve therapeutic outcomes when administered prior to neutron exposure.
Industrial Applications
In industry, this compound is utilized in the synthesis of advanced materials and polymers. Its unique functional groups contribute to the development of materials with specific properties, enhancing their performance in various applications.
Comparative Studies
To understand the unique properties of this compound, it is beneficial to compare it with other boronic acid derivatives:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 3-Formyl-4-isopropoxyphenylboronic acid | Moderate antibacterial activity | Isopropoxy group enhances solubility |
| 5-Formyl-2-furanylboronic acid | Antifungal properties | Furan ring contributes to unique reactivity |
| 4-Methoxy-2-methylphenylboronic acid | Anticancer activity | Methoxy group improves binding affinity |
These comparisons illustrate how structural variations influence biological activities and potential applications in drug development.
Antimicrobial Efficacy
A study highlighted that this compound exhibited superior inhibitory effects against Escherichia coli compared to traditional antibiotics, suggesting its potential as an alternative treatment option.
BNCT Application
Research exploring boron-containing compounds in BNCT indicated that this compound could significantly enhance tumor localization when administered prior to neutron exposure, leading to improved therapeutic outcomes.
Mechanism of Action
The mechanism of action of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid group reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural and Functional Group Analysis
The table below compares (2-Butoxy-3-formyl-5-methylphenyl)boronic acid with structurally related derivatives, emphasizing substituent effects on reactivity and applications:
Key Differences in Reactivity and Acidity
Acidity (pKa):
The butoxy group (electron-donating) and formyl group (electron-withdrawing) create a balanced electronic environment. This contrasts with fluorine-substituted boronic acids (e.g., trifluoromethyl derivatives), where electron-withdrawing groups lower pKa significantly, enhancing Lewis acidity . For example, phenylboronic acid has a pKa of ~8.86, while fluorinated analogs can exhibit pKa values as low as 7.2 . The target compound’s pKa is likely closer to physiological pH (~7.4), optimizing its utility in biological systems .Binding Affinity and Selectivity: The formyl group enhances electrophilicity at the boron center, improving diol-binding kinetics compared to methoxy-substituted analogs (e.g., 5-Methoxy-2-formylphenylboronic acid). This was demonstrated in dynamic combinatorial libraries, where boronic acids with formyl groups exhibited faster transesterification equilibria .
Biological Activity
(2-Butoxy-3-formyl-5-methylphenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. Boronic acids, in general, are known for their ability to form reversible covalent bonds with diols, making them valuable in biochemical assays and therapeutic applications. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and comparative studies with related compounds.
The molecular formula of this compound is . The compound features a boronic acid group that can participate in various chemical reactions, including:
- Oxidation : The formyl group can be oxidized to a carboxylic acid.
- Reduction : The formyl group can be reduced to an alcohol.
- Substitution Reactions : It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
These properties make it a versatile reagent in organic synthesis and medicinal chemistry .
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The boronic acid moiety can form stable complexes with diols present in sugars and other biomolecules, which may inhibit enzymatic activity or alter metabolic pathways. This interaction is crucial for its potential use in therapeutic applications, especially in cancer treatment and antimicrobial therapy .
Antimicrobial Activity
Recent studies have indicated that boronic acids exhibit significant antimicrobial properties. For instance, this compound has shown moderate activity against various pathogens, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 32 µg/mL |
| Aspergillus niger | 16 µg/mL |
| Escherichia coli | 8 µg/mL |
| Bacillus cereus | 4 µg/mL |
These results suggest that the compound could serve as a basis for developing new antimicrobial agents .
Cancer Treatment
This compound has been investigated for its potential role in boron neutron capture therapy (BNCT), a targeted cancer treatment modality. The boron atom's ability to absorb neutrons and subsequently release high-energy alpha particles upon irradiation makes it a candidate for selectively targeting tumor cells while sparing healthy tissues. Studies have shown that boronic acids can enhance the effectiveness of this therapy by improving the accumulation of boron-containing drugs within tumors .
Comparative Studies with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other boronic acid derivatives:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 3-Formyl-4-isopropoxyphenylboronic acid | Moderate antibacterial activity | Isopropoxy group enhances solubility |
| 5-Formyl-2-furanylboronic acid | Antifungal properties | Furan ring contributes to unique reactivity |
| 4-Methoxy-2-methylphenylboronic acid | Anticancer activity | Methoxy group improves binding affinity |
These comparisons illustrate how structural variations influence biological activities and potential applications in drug development .
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of various boronic acids against E. coli demonstrated that this compound exhibited superior inhibitory effects compared to traditional antibiotics, suggesting its potential as an alternative treatment option .
- BNCT Application : Research exploring the application of boron-containing compounds in BNCT highlighted that this compound could significantly enhance tumor localization when administered prior to neutron exposure, leading to improved therapeutic outcomes .
Q & A
Q. What are the optimal synthetic routes for (2-Butoxy-3-formyl-5-methylphenyl)boronic acid, considering competing reactivity of its functional groups?
- Methodological Answer : A stepwise synthesis is recommended to avoid functional group interference. First, introduce the butoxy group via nucleophilic substitution on a phenol precursor (e.g., using 1-bromobutane under alkaline conditions). Protect the formyl group during subsequent steps using acetal formation. Introduce the boronic acid moiety via Miyaura borylation with bis(pinacolato)diboron and a palladium catalyst (e.g., PdCl₂(dppf)). Deprotection of the formyl group under mild acidic conditions (e.g., HCl in THF/water) ensures preservation of the boronic acid. Monitor reaction progress using TLC and confirm purity via ¹¹B NMR (δ ~30 ppm for boronic acids) .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound?
- Methodological Answer : ¹H NMR peaks:
- Butoxy chain: δ ~0.9–1.7 ppm (CH₃ and CH₂ groups), δ ~3.4–3.6 ppm (OCH₂).
- Formyl proton: δ ~9.8–10.1 ppm (sharp singlet).
- Aromatic protons: Split into distinct signals due to substituent asymmetry (e.g., para-methyl at δ ~2.3 ppm).
- Boronic acid protons: Broad peaks at δ ~6.5–8.5 ppm. Use ¹³C NMR to confirm carbonyl (δ ~190–200 ppm) and quaternary carbons. Decoupling experiments or HSQC can resolve overlapping signals .
Q. What purification techniques are effective for isolating this boronic acid from byproducts?
- Methodological Answer : Use silica gel chromatography with a gradient of ethyl acetate/hexane (1:4 to 1:1) to separate boronic acid from pinacol ester byproducts. For polar impurities, employ recrystallization in ethanol/water (4:1) at low temperatures. Monitor for boroxine formation (trimers) via FT-IR (B-O-B stretching ~1,350 cm⁻¹) and disrupt using diol additives (e.g., mannitol) .
Advanced Research Questions
Q. How do steric and electronic effects of the butoxy and formyl groups influence Suzuki-Miyaura cross-coupling efficiency?
- Methodological Answer : The electron-donating butoxy group increases electron density at the boron center, enhancing transmetallation but introducing steric hindrance. Use bulky ligands (e.g., SPhos, XPhos) to mitigate steric effects. The formyl group’s electron-withdrawing nature polarizes the boronic acid, improving electrophilicity. Optimize base (e.g., K₂CO₃ vs. CsF) and solvent (e.g., DME vs. THF) via Design of Experiments (DoE) to balance reactivity and stability. Track kinetics via stopped-flow fluorescence to determine optimal coupling rates .
Q. What strategies prevent boroxine formation during mass spectrometric analysis?
- Methodological Answer : Derivatize the boronic acid with diols (e.g., 1,2-ethanediol) to form stable cyclic esters, eliminating dehydration/trimerization. Use MALDI-MS with a matrix of α-cyano-4-hydroxycinnamic acid (CHCA) and negative-ion mode ESI-MS for underivatized analysis. For LC-MS/MS, employ 0.1% formic acid in the mobile phase to stabilize ionization, achieving detection limits <1 ppm .
Q. How can computational modeling predict this compound’s binding affinity with glycoproteins or enzymes?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the boronic acid’s structure to target diol-containing binding pockets (e.g., serine proteases). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize transition states for boronate ester formation. Validate predictions via Surface Plasmon Resonance (SPR) with AECPBA-functionalized surfaces and competitive binding assays .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the thermal stability of substituted boronic acids?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset temperatures. For this compound, the butoxy group may enhance stability via hydrophobic shielding, while the formyl group reduces it via electron withdrawal. Compare with analogues (e.g., methyl vs. methoxy substituents) to isolate substituent effects. Contradictions in literature often arise from differing atmospheric conditions (e.g., O₂ vs. N₂) .
Methodological Tables
| Parameter | Suzuki-Miyaura Optimization | Reference |
|---|---|---|
| Ligand | SPhos, XPhos | |
| Base | K₂CO₃, CsF | |
| Solvent | DME, THF | |
| Derivatization for MS | Mannitol, 1,2-ethanediol | |
| Detection Limit (LC-MS/MS) | <1 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
